
Methyl 2-acetamido-2-methoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-2-methoxybutanoate is an organic compound with the molecular formula C8H15NO4. It is a derivative of butanoic acid and features both acetamido and methoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-2-methoxybutanoate typically involves the esterification of 2-acetamido-2-methoxybutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetamido-2-methoxybutanoate can undergo various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: 2-acetamido-2-methoxybutanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-acetamido-2-methoxybutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-acetamido-2-methoxybutanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The acetamido group can participate in hydrogen bonding and other interactions with proteins, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxybutanoate: Lacks the acetamido group, making it less reactive in certain biochemical pathways.
Methyl 2-acetamidoacrylate: Contains an acrylate group instead of a methoxy group, leading to different reactivity and applications.
Uniqueness
Methyl 2-acetamido-2-methoxybutanoate is unique due to the presence of both acetamido and methoxy functional groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its analogs .
Propiedades
Número CAS |
57294-55-0 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
methyl 2-acetamido-2-methoxybutanoate |
InChI |
InChI=1S/C8H15NO4/c1-5-8(13-4,7(11)12-3)9-6(2)10/h5H2,1-4H3,(H,9,10) |
Clave InChI |
OLBNNZKLHUNGKQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OC)(NC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
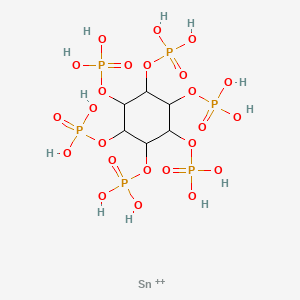


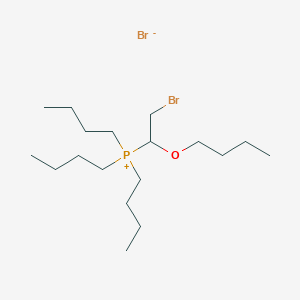
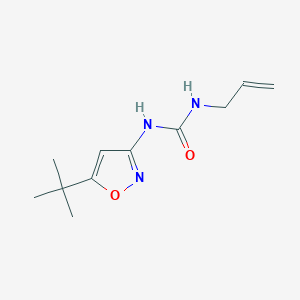
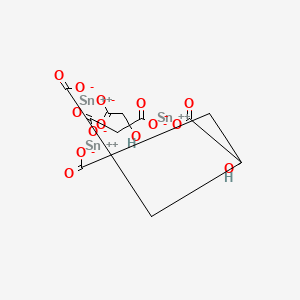
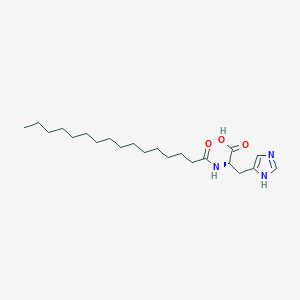
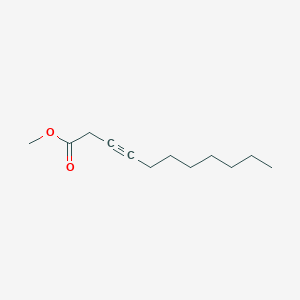
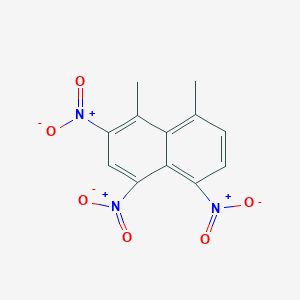
![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)
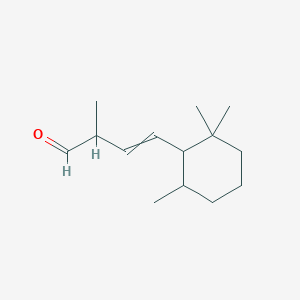
![1-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14624781.png)
